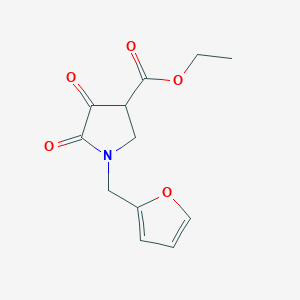
3,4-Dhspp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxyphenylserine phosphate (3,4-DHSPP) is a chemical compound that has attracted attention from the scientific community due to its potential therapeutic applications. This molecule is a derivative of L-DOPA, a precursor of dopamine, and has been studied for its ability to increase dopamine levels in the brain. In
Mechanism Of Action
The mechanism of action of 3,4-Dhspp is related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. By increasing dopamine levels, 3,4-Dhspp can improve motor function and cognitive performance.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4-Dhspp are related to its ability to increase dopamine levels in the brain. Dopamine is involved in many physiological processes, including movement, cognition, and reward. By increasing dopamine levels, 3,4-Dhspp can improve motor function, cognitive performance, and mood.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,4-Dhspp in lab experiments is its ability to increase dopamine levels in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using 3,4-Dhspp is its potential toxicity. High doses of 3,4-Dhspp can cause neurotoxicity and cell death in the brain.
Future Directions
There are many potential future directions for the study of 3,4-Dhspp. One area of research is the development of more efficient synthesis methods for 3,4-Dhspp. Another area of research is the exploration of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of 3,4-Dhspp for therapeutic use.
Conclusion:
In conclusion, 3,4-Dhspp is a chemical compound that has shown promise in the treatment of neurological disorders, particularly Parkinson's disease. Its ability to increase dopamine levels in the brain makes it a useful tool for studying the role of dopamine in various physiological processes. However, further research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration for therapeutic use.
Synthesis Methods
The synthesis of 3,4-Dhspp involves the reaction of L-DOPA with phosphoric acid. This reaction results in the formation of 3,4-Dhspp as a white powder. The purity of the final product can be improved by recrystallization and further purification techniques.
Scientific Research Applications
The potential therapeutic applications of 3,4-Dhspp have been extensively studied in various fields of research. One of the most promising applications is in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. 3,4-Dhspp has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
In addition to Parkinson's disease, 3,4-Dhspp has also been studied for its potential use in the treatment of other neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. It has been shown to improve cognitive function and reduce symptoms of depression in animal models.
properties
CAS RN |
158999-15-6 |
|---|---|
Product Name |
3,4-Dhspp |
Molecular Formula |
C22H28ClNO |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
1'-(2-phenylethyl)spiro[3,4-dihydro-1H-naphthalene-2,4'-piperidine]-1-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO.ClH/c24-21-20-9-5-4-8-19(20)10-12-22(21)13-16-23(17-14-22)15-11-18-6-2-1-3-7-18;/h1-9,21,24H,10-17H2;1H |
InChI Key |
WHRWZSCNJHHXMW-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
Canonical SMILES |
C1CC2(CCN(CC2)CCC3=CC=CC=C3)C(C4=CC=CC=C41)O.Cl |
synonyms |
3,4-DHSPP 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine) 3,4-dihydro-1-hydroxynaphthalene-2(1H)-spiro-4'-(1'-(2-phenylethyl)piperidine), hydrochloride salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)









